Cas no 953803-81-1 (Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate)

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a versatile quinoline-based intermediate widely used in pharmaceutical and agrochemical research. Its distinct substitution pattern, featuring bromo, chloro, and ethoxy functional groups, enhances its reactivity in cross-coupling and nucleophilic substitution reactions, making it valuable for synthesizing complex heterocyclic compounds. The ethyl ester moiety further improves solubility and facilitates downstream derivatization. This compound is particularly useful in the development of bioactive molecules, including potential antimicrobial and anticancer agents, due to its structural adaptability. High purity and consistent quality ensure reliable performance in synthetic applications, supporting advanced medicinal chemistry and material science research.
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate structure
953803-81-1 structure
Product name:Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
CAS No:953803-81-1
MF:C14H13BrClNO3
Molecular Weight:358.61492228508
MDL:MFCD22377551
CID:1039886
PubChem ID:68434784

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
    • KLCUVSBTWMKVAP-UHFFFAOYSA-N
    • ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3- carboxylate
    • 953803-81-1
    • DTXSID20738338
    • SCHEMBL2904172
    • AKOS016006917
    • SB72700
    • CS-0099588
    • DB-343031
    • Ethyl6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
    • MDL: MFCD22377551
    • インチ: 1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3
    • InChIKey: KLCUVSBTWMKVAP-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=C2C(C=C(C(=C2)Br)OCC)=NC=1)OCC

計算された属性

  • 精确分子量: 356.97673g/mol
  • 同位素质量: 356.97673g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 344
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 48.4Ų

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A189004583-1g
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95%
1g
$772.50 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1170228-1g
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95+%
1g
¥3461.00 2024-04-24
Crysdot LLC
CD11004390-1g
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95+%
1g
$595 2024-07-19
Chemenu
CM144138-1g
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95%
1g
$470 2024-07-18
TRC
E075200-100mg
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1
100mg
$ 650.00 2022-06-05
TRC
E075200-50mg
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1
50mg
$ 395.00 2022-06-05
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD03032-5g
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95%
5g
$1550 2023-09-07
A2B Chem LLC
AI64250-1g
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 98%
1g
$645.00 2024-07-18
eNovation Chemicals LLC
Y0988354-5g
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95%
5g
$1800 2025-02-21
eNovation Chemicals LLC
Y0988354-5g
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95%
5g
$1800 2025-02-24

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene ,  Water ;  rt
1.2 Solvents: Toluene ;  70 - 80 °C; 80 °C → 60 °C
1.3 Reagents: Phosphorus oxychloride ;  45 min, 60 °C; 2 h, 60 °C → 110 °C; 5 h, 110 °C; 110 °C → 70 °C
Reference
4-Anilinoquinoline-3-carboxamides as CSF-1R kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ;  100 °C
Reference
3-Amido-4-anilinoquinolines as CSF-1R kinase inhibitors 2: Optimization of the PK profile
Scott, David A.; Bell, Kirsten J.; Campbell, Cheryl T.; Cook, Donald J.; Dakin, Les A.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 701-705

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  48 h, 110 °C
Reference
Preparation of quinoline carboxamides as CSF 1R kinase inhibitors for treating cancer and other diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ;  100 °C
Reference
Identification of 3-amido-4-anilinoquinolines as potent and selective inhibitors of CSF-1R kinase
Scott, David A.; Balliet, Carrie L.; Cook, Donald J.; Davies, Audrey M.; Gero, Thomas W.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 697-700

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Raw materials

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Preparation Products

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate 関連文献

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylateに関する追加情報

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS No. 953803-81-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS No. 953803-81-1) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its bromo and chloro substituents on the quinoline core, along with an ethoxy group at the 7-position and a carboxylate ester at the 3-position, exhibits a unique set of chemical properties that make it an attractive building block for medicinal chemists.

The structural motif of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is derived from quinoline, a heterocyclic aromatic compound with a long history in pharmaceutical applications. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of bromine and chlorine atoms at specific positions on the quinoline ring enhances its reactivity, allowing for further functionalization and diversification of its pharmacological profile.

In recent years, there has been significant interest in developing new quinoline-based drugs due to their broad spectrum of biological activities. The presence of the carboxylate ester group in Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate provides a versatile handle for chemical modifications, enabling the synthesis of more complex molecules. This intermediate has been utilized in the preparation of kinase inhibitors, which are crucial in targeted cancer therapies.

One of the most compelling aspects of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is its role in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in various diseases, including cancer and inflammatory disorders. By designing molecules that can modulate these interactions, researchers aim to develop novel therapeutic strategies that are more precise and effective than traditional treatments.

The bromo and chloro substituents on the quinoline ring are particularly important for facilitating cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in organic synthesis to construct complex molecular architectures. The ethoxy group at the 7-position adds another layer of reactivity, allowing for further functionalization through nucleophilic substitution or elimination reactions.

Recent studies have highlighted the potential of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate in the development of antiviral agents. Quinoline derivatives have shown promise against various viral infections due to their ability to interfere with viral replication cycles. The structural features of this compound make it a suitable candidate for designing inhibitors that target viral enzymes or host factors involved in viral infection.

The carboxylate ester group at the 3-position can be hydrolyzed to yield a free carboxylic acid, which can then be further functionalized through esterification or amidation reactions. This flexibility allows medicinal chemists to tailor the properties of derived compounds to specific biological targets. For instance, esters can be designed to improve solubility or bioavailability, while amides can enhance binding affinity to biological receptors.

In conclusion, Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS No. 953803-81-1) is a multifaceted intermediate with significant potential in pharmaceutical research and development. Its unique structural features enable a wide range of chemical modifications, making it an indispensable tool for synthetic chemists working on next-generation therapeutics. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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